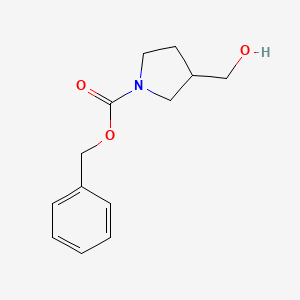

Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Descripción general

Descripción

Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group and a hydroxymethyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydroxymethyl group is introduced through a subsequent reaction with formaldehyde under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents such as palladium on carbon for hydrogenation.

Major Products Formed

Oxidation: Benzyl 3-(carboxymethyl)pyrrolidine-1-carboxylate.

Reduction: Benzyl 3-(hydroxymethyl)pyrrolidine-1-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity enables the formation of various derivatives through oxidation, reduction, and substitution reactions. For instance:

- Oxidation can yield Benzyl 3-(carboxymethyl)pyrrolidine-1-carboxylate.

- Reduction can produce Benzyl 3-(hydroxymethyl)pyrrolidine-1-methanol.

- Substitution reactions can lead to a variety of derivatives depending on the reagents used.

Biological Research

The compound is being studied for its potential biological activities and interactions with biomolecules. Research indicates that it may exhibit various pharmacological properties, making it a candidate for drug development. Specific areas of interest include:

- Antimicrobial Activity : Investigations into its efficacy against various pathogens.

- Enzyme Inhibition : Potential role as an inhibitor in biochemical pathways, particularly in relation to human enzymes such as MTAP (methylthioadenosine phosphorylase) and MTAN (methylthioadenosine nucleosidase) which are involved in purine metabolism .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic properties. It acts as a building block for the synthesis of novel pharmaceuticals. The compound’s structural features allow it to be modified to enhance efficacy and reduce side effects in drug formulations. Notable applications include:

- Development of Transition State Analogs : These compounds mimic the transition state of enzyme-catalyzed reactions, potentially leading to new inhibitors with high specificity .

- Building Block for Prodrugs : Its derivatives can be designed to improve bioavailability and target delivery in therapeutic applications.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for:

- Synthesis of Polymers : Used as an intermediate in polymer chemistry to develop new materials with specific properties.

- Manufacturing Fine Chemicals : Serves as a precursor for various fine chemicals used in different industrial processes.

Table 1: Summary of Applications

Case Study Highlights

-

Antimicrobial Efficacy :

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against specific bacterial strains, suggesting potential therapeutic applications in treating infections. -

Enzyme Inhibition :

Research focusing on the inhibition of MTAP revealed that modifications to the benzyl group enhanced binding affinity, indicating that this compound could be pivotal in designing targeted therapies for cancers reliant on altered purine metabolism .

Mecanismo De Acción

The mechanism of action of Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxymethyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

- Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

- Benzyl 3-(hydroxymethyl)pyrroline-1-carboxylate

- Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (Bzh-HMPyr) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Bzh-HMPyr is characterized by the following molecular formula:

- Formula : C₁₃H₁₇NO₃

- Molecular Weight : 235.28 g/mol

- CAS Number : 315718-05-9

The compound features a pyrrolidine ring with a hydroxymethyl group and a benzyl ester, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

The biological activity of Bzh-HMPyr is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxymethyl group plays a crucial role in modulating the compound's binding affinity and specificity, influencing its pharmacological effects.

Potential Mechanisms:

- Enzyme Modulation : Bzh-HMPyr may bind to enzymes involved in metabolic pathways, altering their activity.

- Receptor Interaction : Preliminary studies suggest interactions with neurotransmitter receptors, although detailed pharmacological profiling is necessary to confirm these interactions.

Biological Activity

Research on the biological activity of Bzh-HMPyr is still limited but suggests several promising areas:

Antimicrobial Activity

Studies have shown that compounds similar to Bzh-HMPyr exhibit varying degrees of antibacterial and antifungal activity. For instance, pyrrolidine derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial properties .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0039 - 0.025 | S. aureus, E. coli |

| Compound B | 0.0195 | E. coli |

| Compound C | 0.0048 | Bacillus mycoides |

Neuropharmacological Effects

The structural similarities of Bzh-HMPyr to known bioactive compounds suggest potential neuropharmacological effects. It may serve as a precursor for synthesizing molecules that interact with the central nervous system, although specific studies are still needed to elucidate these effects .

Case Studies

- Antibacterial Studies : In vitro tests have evaluated the antibacterial properties of pyrrolidine derivatives similar to Bzh-HMPyr against various pathogens. The studies reveal that certain derivatives exhibit strong inhibition of bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli .

- Synthesis and Modification : Research has focused on optimizing the synthesis of Bzh-HMPyr to enhance yield and purity. The hydroxyl group facilitates further chemical reactions, allowing for modifications that could lead to more potent derivatives with enhanced biological activity .

Propiedades

IUPAC Name |

benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMWRJLLAVAFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592900 | |

| Record name | Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315718-05-9 | |

| Record name | Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.